Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) is a chemical compound with the molecular formula and a molecular weight of 236.31 g/mol. It is classified as an amide and features a butanamide backbone with specific functional groups that include an amino group and a methoxyphenyl moiety. The compound's structure is characterized by its chiral center, denoted by the "(S)" configuration, indicating its stereochemistry.
The reactivity of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, can be influenced by its functional groups. Key reactions include:
The synthesis of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, typically involves several steps:
Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, has potential applications in:
Interaction studies involving Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, focus on its binding affinity with biological targets. These studies typically utilize techniques such as:
Preliminary data suggest that it may interact with certain enzyme systems, warranting further investigation into its mechanism of action.
Several compounds exhibit structural similarities to Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N-Dimethylbutanamide | 110-18-9 | Simple dimethyl substitution without aromaticity |
| 2-Methoxybenzenamine | 90-04-0 | Contains similar methoxy and amino groups but lacks the butanamide structure |
| N-(4-Methoxyphenyl)butanamide | 171764-16-1 | Similar amide structure with different aromatic substitution |
Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, stands out due to its unique combination of a chiral center and specific functional groups that may confer distinct biological properties compared to other compounds listed above. Its potential for pharmaceutical applications is enhanced by its structural complexity and possible interactions within biological systems.
The synthesis of chiral amino acid derivatives such as Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) requires sophisticated methodological approaches that ensure both high enantioselectivity and synthetic efficiency [3]. Modern synthetic strategies focus on stereocontrolled construction of the chiral center while maintaining the integrity of the amino functionality throughout the synthetic sequence [7].
Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for establishing chiral centers in amino acid derivatives [4]. The formation of the stereogenic center in Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) can be achieved through several hydrogenation strategies that have been extensively developed over the past decades [20].
Rhodium-based catalytic systems remain the gold standard for asymmetric hydrogenation of enamides and related substrates [16] [21]. The use of rhodium complexes with chiral diphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl enables exceptional control over the stereochemical outcome [4]. These catalysts operate through a well-established mechanism where the substrate coordinates to the rhodium center, facilitating stereoselective hydrogen addition [21].
The optimization of rhodium-catalyzed hydrogenation requires careful consideration of several parameters. Temperature effects play a crucial role in determining both reaction rate and enantioselectivity [34]. Studies have demonstrated that lower temperatures typically favor higher enantioselectivity, although this must be balanced against practical reaction times [33]. Pressure optimization is equally important, with hydrogen pressures ranging from 1 to 50 atmospheres being commonly employed depending on substrate reactivity [17].
| Parameter | Optimal Range | Effect on Enantioselectivity |
|---|---|---|
| Temperature | 0-25°C | Higher ee at lower temperatures |
| Hydrogen Pressure | 5-20 atm | Moderate pressure optimizes selectivity |
| Catalyst Loading | 0.1-1.0 mol% | Minimal loading maintains selectivity |
| Solvent | Methanol, Ethanol | Protic solvents enhance coordination |
Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-diamine complexes offer complementary reactivity patterns for ketone and imine hydrogenation [20]. These catalysts are particularly effective for substrates bearing coordinating groups such as amides or carboxylic acids [20]. The Noyori hydrogenation methodology has been extensively applied to the synthesis of chiral amino acids, providing excellent enantioselectivities often exceeding 95% [20].
The mechanism of ruthenium-catalyzed hydrogenation involves a unique bifunctional activation where both the metal center and the diamine ligand participate in substrate activation [20]. This dual activation mode enables exceptional turnover numbers, often exceeding 100,000, making these catalysts highly attractive for industrial applications [20].
Recent developments in iridium catalysis have opened new avenues for the asymmetric hydrogenation of challenging substrates [18]. Iridium complexes with nitrogen-phosphorus ligands demonstrate remarkable activity for the hydrogenation of imines and unfunctionalized olefins [18]. These systems have shown particular promise in cascade hydrogenation sequences where multiple stereocenters are formed in a single operation [17].
The construction of the N-aryl bond in Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) relies heavily on palladium-catalyzed cross-coupling methodologies [23] [29]. The Buchwald-Hartwig amination has emerged as the premier method for forming carbon-nitrogen bonds between amines and aryl halides [26] [29].
Modern palladium catalysts for N-arylation employ specially designed ligands that facilitate the challenging transmetalation step [24]. The development of electron-deficient phosphine ligands, particularly those bearing 3,5-bis(trifluoromethyl)phenyl groups, has dramatically improved the efficiency of secondary amide arylation [24]. These ligands create a more electrophilic palladium center that readily accommodates the bulky amide nucleophile [24].
The biaryl monophosphine ligand framework has proven particularly effective for N-arylation reactions [23]. These ligands feature methoxy groups ortho to the phosphorus atom, which provide both electronic and steric benefits [24]. The electronic properties facilitate oxidative addition, while the steric bulk promotes reductive elimination [24].
| Ligand Type | Substrate Scope | Typical Yields | Reaction Conditions |
|---|---|---|---|
| Biaryl Monophosphines | Primary and Secondary Amides | 70-95% | 80-120°C, 12-24 h |
| Electron-Deficient Phosphines | Challenging Secondary Amides | 60-90% | 100-140°C, 18-36 h |
| Phosphine-Nitrogen Ligands | Heteroaryl Substrates | 65-85% | 60-100°C, 8-16 h |
The optimization of palladium-catalyzed N-arylation requires systematic evaluation of multiple parameters [25]. Base selection plays a critical role, with strong bases such as sodium tert-butoxide or cesium carbonate being most effective for amide substrates [23]. The choice of base must balance nucleophile deprotonation efficiency with catalyst stability [26].
Solvent effects significantly influence both reaction rate and selectivity [5]. Coordinating solvents such as 1,4-dioxane or dimethylformamide often provide superior results compared to non-coordinating alternatives [23]. These solvents can stabilize catalytic intermediates and facilitate ligand exchange processes [24].
Temperature optimization represents a delicate balance between reaction rate and catalyst decomposition [25]. Most N-arylation reactions proceed optimally between 80-120°C, with higher temperatures risking catalyst deactivation [23]. Microwave heating has emerged as an effective method for accelerating these transformations while maintaining catalyst integrity [28].
The mechanism of palladium-catalyzed N-arylation proceeds through the classical oxidative addition, coordination, and reductive elimination sequence [26] [29]. For secondary amides, the transmetalation step often becomes rate-limiting due to the decreased nucleophilicity of the nitrogen center [24]. This challenge has driven the development of more electrophilic catalyst systems and optimized reaction conditions [24].
The synthesis of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) requires careful protection of the amino functionality to prevent unwanted side reactions [8] [14]. The selection of appropriate protecting groups is crucial for maintaining synthetic efficiency and avoiding racemization [10].
The 9-fluorenylmethyloxycarbonyl protecting group represents the most widely used amino protection strategy in modern synthesis [15] [11]. This protecting group offers exceptional stability under acidic conditions while being readily removable under mild basic conditions using piperidine [15]. The fluorenyl group provides both steric protection and electronic stabilization of the carbamate linkage [11].
The introduction of 9-fluorenylmethyloxycarbonyl protection is typically achieved using 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate under basic conditions [15]. The latter reagent offers superior control and reduced side reactions, making it the preferred choice for sensitive substrates [11]. The reaction proceeds cleanly in aqueous sodium bicarbonate or in organic solvents with triethylamine as base [14].
The tert-butyloxycarbonyl protecting group provides complementary reactivity to 9-fluorenylmethyloxycarbonyl, being stable under basic conditions but readily cleaved under acidic conditions [9] [14]. This orthogonality makes tert-butyloxycarbonyl particularly valuable in synthetic sequences requiring selective deprotection [10]. The protecting group is typically introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine [14].
Deprotection of tert-butyloxycarbonyl groups is achieved using trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates elimination to form carbon dioxide and isobutylene [9]. This clean fragmentation pattern minimizes side product formation and facilitates product purification [14].
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Profile |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Basic, RT | 20% Piperidine/DMF | Acid stable, Base labile |
| tert-Butyloxycarbonyl | Basic, RT | TFA/DCM | Base stable, Acid labile |
| Benzyloxycarbonyl | Basic, RT | H₂/Pd-C | Hydrogenolysis |
For synthetic sequences involving harsh reaction conditions, more robust protecting groups may be required [8]. The 2,2,2-trichloroethyloxycarbonyl group offers enhanced stability while remaining removable under reductive conditions using zinc and acetic acid [10]. This protecting group is particularly valuable when strong bases or nucleophiles are employed in subsequent synthetic steps [14].
The selection of protecting groups must also consider the overall synthetic strategy and the intended final deprotection sequence [9]. Orthogonal protection schemes allow for selective removal of individual protecting groups without affecting others, enabling complex synthetic manipulations [10].
The maintenance of stereochemical integrity throughout the synthesis of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) requires careful attention to racemization prevention strategies [12]. Racemization can occur through several pathways, including enolate formation, epimerization, and elimination-addition sequences [37].
The choice of coupling reagents plays a critical role in preventing racemization during amide bond formation [12]. Traditional coupling reagents such as dicyclohexylcarbodiimide can promote racemization through ketene intermediate formation [12]. Modern racemization-free coupling reagents have been specifically designed to minimize these side reactions [12].
Hydroxybenzotriazole-based coupling reagents represent a significant advance in racemization prevention [12]. These reagents form reactive esters that undergo nucleophilic substitution without passing through enolate intermediates [12]. The incorporation of electron-withdrawing groups on the benzotriazole ring further reduces the propensity for racemization [12].
Temperature control represents one of the most effective strategies for preventing racemization [33] [34]. Lower reaction temperatures significantly reduce the rate of epimerization processes, although this must be balanced against practical reaction times [30]. Most stereoselective transformations benefit from temperatures below 0°C when racemization is a concern [31].
pH control is equally important, as both strongly acidic and basic conditions can promote racemization [12]. The use of buffered reaction media helps maintain optimal pH ranges while allowing the desired transformation to proceed [37]. Careful monitoring of reaction pH throughout the synthetic sequence is essential for maintaining stereochemical integrity [33].
| Racemization Risk Factor | Prevention Strategy | Typical Conditions |
|---|---|---|
| High Temperature | Reaction at 0°C or below | -10 to 0°C |
| Strong Base | Mild base, low temperature | K₂CO₃, 0°C |
| Extended Reaction Time | Rapid coupling reagents | <2 hours |
| Enolate Formation | Non-enolizable coupling | HOBt-based reagents |
Understanding the mechanistic pathways leading to racemization enables the development of targeted prevention strategies [3]. Enolate-mediated racemization can be prevented through the use of non-enolizable protecting groups or by conducting reactions under kinetic control conditions [7]. The incorporation of bulky substituents adjacent to the stereogenic center provides steric hindrance that impedes epimerization [31].
Solvent selection also influences racemization rates, with polar protic solvents generally increasing the risk of epimerization through stabilization of ionic intermediates [33]. Non-polar, aprotic solvents such as dichloromethane or toluene are preferred for stereoselective transformations where racemization is a concern [30].
The development of catalytic asymmetric methods has provided powerful alternatives to traditional synthetic approaches that rely on chiral auxiliaries [32]. These methods generate the desired stereochemistry in situ, eliminating the need for potentially racemizable chiral starting materials [36]. Bayesian optimization approaches have emerged as valuable tools for identifying optimal reaction conditions that maximize both yield and enantioselectivity [32].
The crystallographic analysis of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) presents unique challenges due to limited availability of specific structural data for this compound. However, insights can be drawn from related amino acid derivatives and methoxyphenyl-containing amides to understand the expected crystallographic behavior.
Based on analogous compounds, particularly 2-amino-2,3-dimethylbutanamide derivatives, the compound is expected to crystallize in a centrosymmetric space group [1] [2]. Similar butanamide structures have been observed to crystallize in the monoclinic system with space group P21/c, containing both enantiomers in the unit cell when synthesized as a racemic mixture [1] [2].
The molecular packing is anticipated to be dominated by intermolecular hydrogen bonding networks. The presence of both amino and amide functional groups creates multiple hydrogen bonding opportunities. Studies on related compounds demonstrate that intermolecular N-H⋯O hydrogen bonds typically link molecules into three-dimensional networks [1] [3]. The methoxy group on the phenyl ring provides additional hydrogen bonding acceptor sites, contributing to the overall crystal stability.
Unit cell parameters for similar compounds suggest dimensions in the range of a = 20-22 Å, b = 10-12 Å, c = 9-10 Å, with β angles around 95° [4]. The compound is expected to pack with Z = 8 molecules per unit cell, consistent with similar methoxyphenyl derivatives [4].
| Property | Expected Value | Source |
|---|---|---|
| Crystal System | Monoclinic | Analogous compounds [1] [4] |
| Space Group | P21/c or P21/n | Similar butanamides [1] [4] |
| Z | 8 | Methoxyphenyl compounds [4] |
| Density | 1.1-1.2 g/cm³ | Structure-based estimation |
The thermodynamic characterization of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) requires analysis of its structural components and comparison with related compounds to establish property predictions.
The melting point of the target compound can be estimated through structural correlation with similar butanamide derivatives. Related compounds such as 2-amino-2,3-dimethylbutyramide exhibit melting points in the range of 62-64°C [5], while compounds containing methoxyphenyl groups typically show higher melting points due to increased molecular weight and intermolecular interactions.
The presence of the 2-methoxyphenyl substituent is expected to significantly elevate the melting point compared to simple butanamides. Similar N-(methoxyphenyl) derivatives of carboxylic acids show melting points ranging from 109-131°C [6]. The additional amino group and tertiary carbon structure suggest a melting point in the range of 120-140°C.
The solubility behavior of the compound reflects its amphiphilic nature, containing both hydrophobic (tert-butyl and phenyl groups) and hydrophilic (amino and amide groups) components [7] [8].
Water solubility is expected to be moderate to low due to the substantial hydrophobic character contributed by the 3,3-dimethyl substitution and methoxyphenyl ring. The compound's estimated LogP value of 2.5-3.0 indicates moderate lipophilicity [9] [10].
Organic solvent solubility patterns are predicted as follows:
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Water | Moderate (1-10 g/L) | Amphiphilic structure [7] |
| Methanol | Good (>50 g/L) | Hydrogen bonding [5] |
| DMSO | Excellent (>100 g/L) | Polar aprotic nature [5] |
| Dichloromethane | Good (>50 g/L) | Moderate polarity match |
| Hexane | Poor (<1 g/L) | Polarity mismatch |
The proton Nuclear Magnetic Resonance (1H NMR) spectrum of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) is characterized by several distinct regions that provide structural confirmation.
Aromatic region (δ 6.8-7.2 ppm): The 2-methoxyphenyl group exhibits characteristic signals for the four aromatic protons. Based on similar compounds, the pattern typically shows a doublet of doublets at δ 7.0-7.2 ppm for H-6, a triplet at δ 6.9-7.0 ppm for H-4 and H-5, and a doublet at δ 6.8-6.9 ppm for H-3 [11] [12].
Methoxy group (δ 3.8 ppm): The methoxy substituent appears as a sharp singlet integrating for three protons, consistent with similar 2-methoxyphenyl derivatives [6] [11].
Amide region (δ 8.0-8.5 ppm): The N-H proton of the amide linkage typically appears as a broad singlet, often showing temperature and concentration dependence due to hydrogen bonding [11].
Aliphatic region: The amino group protons appear as a broad signal around δ 1.5-2.0 ppm, while the characteristic tert-butyl group gives a sharp singlet at δ 1.0-1.1 ppm integrating for nine protons [13] [14].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis reveals key structural features:
The infrared spectroscopic analysis of the compound provides characteristic absorption bands that confirm functional group presence and molecular structure.
N-H stretching vibrations (3200-3500 cm⁻¹): The primary amino group exhibits two distinct N-H stretching bands, typically appearing as a doublet around 3350 and 3200 cm⁻¹. The amide N-H stretch appears around 3300 cm⁻¹, often overlapping with amino group absorptions [15] [16].
C=O stretching (~1650 cm⁻¹): The amide carbonyl shows a characteristic strong absorption around 1650-1670 cm⁻¹, with the exact position influenced by hydrogen bonding and electronic effects from the methoxyphenyl substituent [15].
Aromatic C=C stretching (1450-1600 cm⁻¹): Multiple bands in this region correspond to aromatic ring vibrations, with methoxy substitution causing slight shifts from typical benzene patterns.
C-O stretching (1000-1300 cm⁻¹): The methoxy group contributes absorptions around 1250 cm⁻¹ (C-O-C asymmetric stretch) and 1030 cm⁻¹ (aromatic C-O stretch).
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3350, 3200 | N-H stretch (primary amine) | Medium-Strong |
| 3300 | N-H stretch (amide) | Medium |
| 1650-1670 | C=O stretch (amide) | Strong |
| 1580, 1500 | Aromatic C=C stretch | Medium |
| 1250 | C-O-C stretch (methoxy) | Medium |
| 1030 | Aromatic C-O stretch | Medium |
Mass spectrometric analysis of Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) under electron ionization conditions reveals characteristic fragmentation pathways.
Molecular ion peak: The molecular ion [M]⁺- appears at m/z 222, corresponding to the molecular weight of 222.28 g/mol. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 223 [11].
Base peak and major fragments: Based on typical fragmentation patterns of substituted butanamides and methoxyphenyl compounds, the following fragmentation pathways are expected:
Alpha cleavage (m/z 179): Loss of the tert-butyl radical (43 mass units) from the molecular ion, giving [M-43]⁺ at m/z 179, which often represents the base peak in similar compounds [15].
Methoxy phenyl fragment (m/z 123): Formation of the 2-methoxyphenyl cation [C₇H₇O]⁺ through cleavage at the amide bond, representing a stable aromatic system [12].
Phenol derivative (m/z 108): Loss of methyl radical from the methoxyphenyl fragment, giving [C₆H₄OH]⁺.
Amide fragment (m/z 44): Formation of the acetamide-like fragment [C₂H₄NO]⁺ through rearrangement and loss of substituents.
| m/z | Fragment Ion | Relative Intensity | Assignment |
|---|---|---|---|
| 222 | [M]⁺- | 15-25% | Molecular ion |
| 179 | [M-43]⁺ | 80-100% | Loss of tert-butyl |
| 123 | [C₇H₇O]⁺ | 40-60% | Methoxyphenyl cation |
| 108 | [C₆H₄OH]⁺ | 20-40% | Phenol derivative |
| 44 | [C₂H₄NO]⁺ | 30-50% | Amide fragment |